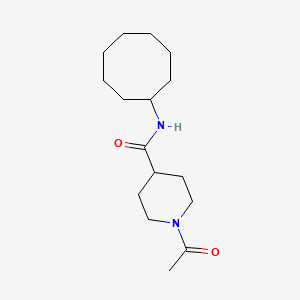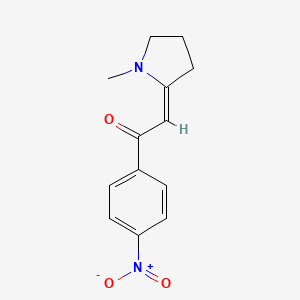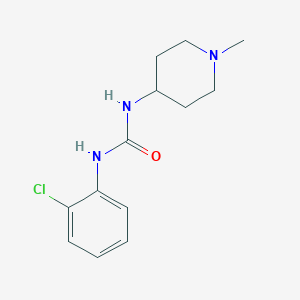![molecular formula C18H21N3O4S B5380798 methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound with potential applications in scientific research. It is a quinoline derivative that has been synthesized using a variety of methods, and has been shown to have interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been shown to have antioxidant activity, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
Methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has been shown to have activity against certain bacterial strains, as well as antitumor activity. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
One advantage of using methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate in lab experiments is its potential for the development of new drugs for the treatment of various diseases. Additionally, its anti-inflammatory and antioxidant properties make it a potential candidate for the study of the inflammatory response and oxidative stress. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate. One direction is the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential toxicity. Finally, the study of its activity against certain bacterial strains may lead to the development of new antibiotics.
合成方法
Methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate has been synthesized using a variety of methods, including the reaction of 3,4-dihydroquinoline-1-carboxylic acid with benzylamine and sulfonyl chloride. Other methods include the reaction of 3,4-dihydroquinoline-1-carboxylic acid with benzylamine and p-toluenesulfonyl chloride, and the reaction of 3,4-dihydroquinoline-1-carboxylic acid with benzylamine and methanesulfonyl chloride. The yield of the synthesis method varies depending on the specific method used.
科学研究应用
Methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, it has been shown to have activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
methyl 6-(benzylsulfamoylamino)-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-18(22)21-11-5-8-15-12-16(9-10-17(15)21)20-26(23,24)19-13-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,19-20H,5,8,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXFHJPAPDHMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(allyloxy)-3-methoxyphenyl]-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380740.png)
![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)

![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5380794.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)



![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)